Cas no 428458-90-6 (3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide)
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- <br>3-Amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyri dine-2-carboxamide
- 3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide
- SR-01000467372
- 3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- ChemDiv1_007464
- SR-01000467372-1
- 3-amino-N-[4-(aminosulfonyl)phenyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- AKOS001641921
- 3-Amino-N-(4-(aminosulfonyl)phenyl)-6-phenyl-4-(trifluoromethyl)thieno(2,3-B)pyridine-2-carboxamide
- 649-027-5
- F0915-4770
- 428458-90-6
- HMS608D06
-
- Inchi: 1S/C21H15F3N4O3S2/c22-21(23,24)14-10-15(11-4-2-1-3-5-11)28-20-16(14)17(25)18(32-20)19(29)27-12-6-8-13(9-7-12)33(26,30)31/h1-10H,25H2,(H,27,29)(H2,26,30,31)
- InChI Key: QQRXGNBWNBZAKR-UHFFFAOYSA-N
- SMILES: S1C(C(NC2C=CC(=CC=2)S(N)(=O)=O)=O)=C(C2C1=NC(C1C=CC=CC=1)=CC=2C(F)(F)F)N
Computed Properties
- Exact Mass: 492.05376719Da
- Monoisotopic Mass: 492.05376719Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 809
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 165Ų
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA69981-1mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69981-5mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA69981-10mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 10mg |
$291.00 | 2024-04-20 | ||
| Life Chemicals | F0915-4770-2μmol |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-5μmol |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-10μmol |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-1mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-2mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-3mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0915-4770-4mg |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
428458-90-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide
3-Amino-6-Phenyl-N-(4-Sulfamoylphenyl)-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxamide: A Comprehensive Overview
The compound 3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, with CAS No. 428458-90-6, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a thieno[2,3-b]pyridine core, which is a fused bicyclic system combining a thiophene and a pyridine ring. This unique structure provides a platform for various functional groups to be attached, enhancing its versatility in drug design.
One of the key features of this compound is the presence of a trifluoromethyl group at the 4-position of the thienopyridine ring. This group is known to confer stability and lipophilicity to the molecule, which are desirable properties in drug candidates. Additionally, the sulfamoyl group attached to the phenyl ring at position 4 introduces hydrogen bonding capabilities, potentially improving bioavailability and target binding affinity. The amino group at position 3 further enhances the molecule's ability to interact with biological targets through various non-covalent interactions.
Recent studies have highlighted the potential of this compound as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability of this compound to inhibit specific kinases makes it a promising candidate for anticancer drug development. Preclinical studies have demonstrated its efficacy in inhibiting key oncogenic kinases such as Aurora kinases and Src family kinases, which are involved in cell proliferation and survival.
Beyond its role as a kinase inhibitor, this compound has also shown potential in modulating other therapeutic targets. For instance, its ability to inhibit histone deacetylases (HDACs) has been explored in the context of epigenetic therapy. HDAC inhibitors are known to reactivate tumor suppressor genes by modifying chromatin structure, offering a novel approach to cancer treatment. The combination of kinase inhibition and epigenetic modulation positions this compound as a multi-targeted therapeutic agent with broad applications.
The synthesis of this compound involves a series of intricate organic reactions, including coupling reactions and cyclization steps. Researchers have employed various strategies to optimize its synthesis, ensuring scalability and cost-effectiveness for potential large-scale production. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of producing enantiomerically pure forms of this compound, which is crucial for pharmacological studies.
In terms of pharmacokinetics, this compound exhibits favorable properties such as moderate solubility and permeability, which are essential for oral bioavailability. However, its metabolism and excretion pathways remain areas of active investigation. Understanding these aspects is critical for optimizing its therapeutic profile and minimizing potential toxicity.
The structural flexibility of this compound allows for further modification to enhance its potency and selectivity. For example, substituting different groups at specific positions on the thienopyridine core could lead to derivatives with improved pharmacokinetic profiles or expanded target specificity. Such modifications are currently being explored in ongoing research projects worldwide.
In conclusion, 3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide represents a cutting-edge molecule with significant potential in drug discovery. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas.
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